5-Fluoropyrimidin-2-one

Catalog No.
S587887
CAS No.
2022-78-8
M.F
C4H3FN2O
M. Wt
114.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoropyrimidin-2-one

CAS Number

2022-78-8

Product Name

5-Fluoropyrimidin-2-one

IUPAC Name

5-fluoro-1H-pyrimidin-2-one

Molecular Formula

C4H3FN2O

Molecular Weight

114.08 g/mol

InChI

InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)

InChI Key

HPABFFGQPLJKBP-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=O)N1)F

Synonyms

2-Hydroxy-5-fluoropyrimidine;5-Fluoro-2(1H)-pyrimidinone;5-Fluoro-2-pyrimidinol;5-Fluoropyrimidin-2-one;5-FLUORO-2-HYDROXYPYRIMIDINE;5-FLUORO-2(1H)-PYRIMIDONE;2(1H)-Pyrimidinone, 5-fluoro- (7CI,8CI,9CI);5-Fluoro-2-hydroxypyridimine

Canonical SMILES

C1=C(C=NC(=O)N1)F

5-Fluoropyrimidin-2-one (5FP) is a molecule containing a fluorinated pyrimidine ring with a ketone functional group at position 2. Research into 5FP focuses on its potential as a prodrug for the anticancer drug 5-fluorouracil (5FU) []. A prodrug is a medication that is inactive until it is metabolized by the body into its active form.


Molecular Structure Analysis

5FP consists of a six-membered aromatic ring with two nitrogen atoms (pyrimidine) substituted with a fluorine atom at position 5 and a ketone group (C=O) at position 2. The presence of the fluorine atom disrupts hydrogen bonding patterns compared to unsubstituted pyrimidines, potentially affecting its interactions with other molecules [].


Chemical Reactions Analysis

One of the primary areas of investigation for 5FP is its conversion to 5FU within the body. Studies suggest that 5FP can be enzymatically cleaved to release 5FU, potentially offering a more targeted delivery method for this established anticancer agent [].

The specific enzymatic pathway for 5FP conversion to 5FU is still under investigation. However, some studies propose that dihydropyrimidine dehydrogenase (DPD) plays a role in this process [].

Balanced chemical equation for the conversion of 5FP to 5FU:

C₄H₃FN₂O (5FP) + H₂O → C₃H₃FN₂O₂ (5FU)


Physical And Chemical Properties Analysis

Mechanism of Action (if applicable)

As mentioned previously, the primary focus of 5FP research is its potential as a prodrug for 5FU. 5FU acts by disrupting DNA synthesis, thereby inhibiting cancer cell growth []. However, 5FU can also damage healthy tissues, so a targeted delivery method like a prodrug could be beneficial.

XLogP3

-0.4

UNII

1VXI7T1BI5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2022-78-8

Wikipedia

5-fluoropyrimidin-2-one

Dates

Modify: 2023-08-15

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